3-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)aniline
Description
Structure
3D Structure
Properties
IUPAC Name |
3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3N3O/c10-9(11,12)8-14-7(15-16-8)5-2-1-3-6(13)4-5/h1-4H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEPMSRYYFXNOOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=NOC(=N2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s structurally similar compound, 3,5-bis(trifluoromethyl)aniline, has been used in the synthesis of various compounds. These include Schiff’s base, which is known to interact with various biological targets such as enzymes and receptors.
Mode of Action
It’s structurally similar compound, trifluralin, is known to inhibit root development by interrupting mitosis, thus controlling weeds as they germinate.
Biochemical Pathways
It’s structurally similar compound, trifluralin, is known to affect the mitotic process in plant cells.
Result of Action
Based on its structural similarity to trifluralin, it might exhibit herbicidal properties by inhibiting root development.
Action Environment
The action, efficacy, and stability of 3-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)aniline can be influenced by various environmental factors. For instance, Trifluralin, a structurally similar compound, is known to be inactivated in wet soils. This suggests that soil moisture levels could potentially influence the action of this compound.
Biological Activity
The compound 3-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)aniline is a member of the oxadiazole family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and potential therapeutic applications.
Molecular Formula
- C : 10
- H : 8
- F : 3
- N : 5
- O : 1
Structural Characteristics
The compound features a trifluoromethyl group attached to an oxadiazole ring, which is known for enhancing lipophilicity and biological activity. The presence of an aniline moiety contributes to its potential as a pharmacophore in drug development.
Anticancer Properties
Research indicates that derivatives of oxadiazoles exhibit significant anticancer activities. For instance, studies have shown that compounds with similar structures can induce apoptosis in various cancer cell lines, including breast adenocarcinoma (MCF-7) and melanoma (MEL-8) .
Case Study: Cytotoxicity in Cancer Cell Lines
A study evaluated the cytotoxic effects of oxadiazole derivatives on several human cancer cell lines. The results demonstrated that the compounds exhibited IC50 values in the micromolar range, indicating potent anticancer activity. The mechanism involved the activation of apoptotic pathways through the upregulation of p53 and caspase-3 cleavage .
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 5a | MCF-7 | 0.65 | Apoptosis induction |
| 5b | MEL-8 | 2.41 | Apoptosis induction |
Antimicrobial Activity
Oxadiazole derivatives have also been investigated for their antimicrobial properties. A recent study highlighted their effectiveness against various bacterial strains, indicating potential use as antibacterial agents .
Other Pharmacological Activities
Beyond anticancer and antimicrobial effects, oxadiazole compounds have been explored for their anti-inflammatory and antiviral properties. For example, some derivatives have shown promise as estrogen receptor modulators and inhibitors of specific enzymes related to cancer progression .
The biological activity of This compound is primarily attributed to its ability to interact with cellular targets:
- Apoptosis Induction : The compound promotes programmed cell death in cancer cells by activating intrinsic apoptotic pathways.
- Enzyme Inhibition : It may inhibit key enzymes involved in cancer metabolism and proliferation.
- Receptor Modulation : Some derivatives act as modulators of nuclear receptors, influencing gene expression related to cell growth and survival.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Key Differences
The compound is compared to analogs with variations in the oxadiazole ring substituents, aniline modifications, or heterocyclic substitutions. Below is a detailed analysis:
Table 1: Structural and Physicochemical Comparisons
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)aniline, and how can reaction efficiency be improved?
- Methodological Answer : The compound is typically synthesized via cyclization reactions. A validated approach involves reacting amidoxime precursors with trifluoroacetic anhydride (TFAA) in dichloromethane (DCM) under reflux, followed by deprotection using trifluoroacetic acid (TFA) to yield the aniline moiety . Microwave-assisted synthesis (e.g., 100–120°C for 30–60 minutes) can enhance reaction efficiency by reducing time and improving yields (≥75%) compared to traditional thermal methods . Key optimization steps include stoichiometric control of TFAA and monitoring reaction progress via TLC or LC-MS.
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm the oxadiazole ring formation (e.g., δ 164.85 ppm for oxadiazole carbons) and trifluoromethyl group presence (δ 115.77 ppm, ) .
- LC-MS : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H] at m/z 257.0698) and purity .
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding interactions, critical for structure-activity relationship (SAR) studies .
Q. What preliminary biological screening assays are suitable for evaluating this compound’s pharmacological potential?
- Methodological Answer :
- Enzyme Inhibition Assays : Test against targets like cyclooxygenase (COX) or kinases using fluorogenic substrates (e.g., ATPase activity measured via malachite green assay) .
- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC determination. Compare results to structurally similar derivatives (e.g., 4-methoxy analogs) to identify substituent effects .
Advanced Research Questions
Q. How can researchers reconcile contradictory bioactivity data between this compound and its analogs?
- Methodological Answer : Contradictions often arise from substituent positioning and assay conditions. For example:
- Trifluoromethyl vs. Methoxy Groups : The electron-withdrawing CF group may enhance metabolic stability but reduce solubility compared to methoxy derivatives, leading to variability in cell-based assays .
- Assay Optimization : Standardize protocols (e.g., serum-free media for solubility-limited compounds) and validate using orthogonal methods (e.g., SPR binding vs. cellular activity). Cross-reference with computational models (e.g., QSAR) to isolate structural contributors .
Q. What strategies are effective for designing derivatives to improve metabolic stability without compromising bioactivity?
- Methodological Answer :
- Substituent Engineering : Introduce polar groups (e.g., hydroxyl or amine) at the para-position of the aniline ring to enhance solubility while retaining the oxadiazole core’s rigidity .
- Isosteric Replacement : Replace the trifluoromethyl group with a sulfonamide (-SONH) to balance lipophilicity and metabolic resistance. Validate via microsomal stability assays (e.g., human liver microsomes, HLMs) .
Q. How can molecular docking studies elucidate the interaction mechanisms of this compound with biological targets?
- Methodological Answer :
- Target Selection : Prioritize proteins with known oxadiazole-binding pockets (e.g., EGFR kinase or PARP-1) using PDB databases.
- Docking Workflow : Use AutoDock Vina or Schrödinger Suite to simulate binding poses. Focus on hydrogen bonding between the oxadiazole nitrogen and catalytic residues (e.g., Lys745 in EGFR). Validate with MD simulations to assess binding stability .
Q. What experimental approaches address stability challenges under physiological conditions (e.g., pH, temperature)?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to acidic (pH 1.2), neutral (pH 7.4), and basic (pH 9.0) buffers at 37°C for 24–72 hours. Monitor degradation via HPLC and identify breakdown products (e.g., hydrolysis of the oxadiazole ring to amidoximes) .
- Lyophilization : Improve long-term stability by formulating as a lyophilized powder with cryoprotectants (e.g., trehalose) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
